sodium;4-butoxycarbonylphenolate
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Overview
Description
Sodium 4-butoxycarbonylphenolate, also known as butylparaben sodium salt, is an organic compound with the molecular formula C11H13NaO3. It is commonly used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial properties. The compound is a sodium salt of butylparaben, which is a member of the paraben family, known for their ability to inhibit the growth of bacteria and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-butoxycarbonylphenolate typically involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst to form butylparaben. This is followed by the neutralization of butylparaben with sodium hydroxide to produce the sodium salt.
Industrial Production Methods: Industrial production of sodium 4-butoxycarbonylphenolate follows a similar route but on a larger scale. The process involves:
Esterification: Reacting 4-hydroxybenzoic acid with butanol using an acid catalyst such as sulfuric acid.
Neutralization: The resulting butylparaben is then neutralized with sodium hydroxide to form sodium 4-butoxycarbonylphenolate.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-butoxycarbonylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and its derivatives.
Substitution: Various substituted phenolates depending on the reagents used.
Scientific Research Applications
Sodium 4-butoxycarbonylphenolate has diverse applications in scientific research:
Chemistry: Used as a preservative in chemical formulations and as a reagent in organic synthesis.
Biology: Studied for its antimicrobial properties and effects on biological systems.
Medicine: Used in pharmaceutical formulations to prevent microbial contamination.
Industry: Employed in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial efficacy.
Mechanism of Action
The antimicrobial action of sodium 4-butoxycarbonylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interferes with the lipid bilayer of bacterial and fungal cell membranes, leading to cell lysis and death. It also inhibits the synthesis of RNA and proteins, further preventing microbial growth.
Comparison with Similar Compounds
- Methylparaben Sodium Salt
- Ethylparaben Sodium Salt
- Propylparaben Sodium Salt
Comparison: Sodium 4-butoxycarbonylphenolate is unique among parabens due to its longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. Compared to methylparaben and ethylparaben, it has a higher molecular weight and a longer duration of action. Its antimicrobial properties are more potent, making it a preferred choice in formulations requiring extended preservation.
Properties
IUPAC Name |
sodium;4-butoxycarbonylphenolate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBHACNFHJJTQT-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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